molecular formula C18H22N2O3S B2613305 N'-(2-methoxy-5-methylphenyl)-N-[2-methyl-2-(thiophen-3-yl)propyl]ethanediamide CAS No. 2309603-83-4

N'-(2-methoxy-5-methylphenyl)-N-[2-methyl-2-(thiophen-3-yl)propyl]ethanediamide

Cat. No.: B2613305
CAS No.: 2309603-83-4
M. Wt: 346.45
InChI Key: JWVHOCLWSKEDGA-UHFFFAOYSA-N
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Description

N’-(2-methoxy-5-methylphenyl)-N-[2-methyl-2-(thiophen-3-yl)propyl]ethanediamide is an organic compound that belongs to the class of amides This compound features a complex structure with a methoxy-methylphenyl group and a thiophenyl-propyl group attached to an ethanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-methoxy-5-methylphenyl)-N-[2-methyl-2-(thiophen-3-yl)propyl]ethanediamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Methoxy-Methylphenyl Intermediate: Starting with 2-methoxy-5-methylphenol, a Friedel-Crafts acylation reaction can be used to introduce the ethanediamide group.

    Introduction of the Thiophenyl-Propyl Group: The thiophen-3-yl group can be introduced via a Grignard reaction or a similar organometallic coupling reaction.

    Final Coupling: The two intermediates are then coupled under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

N’-(2-methoxy-5-methylphenyl)-N-[2-methyl-2-(thiophen-3-yl)propyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The methoxy and methyl groups can be oxidized under strong oxidizing conditions.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, or halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Introduction of nitro or halogen groups on the aromatic rings.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N’-(2-methoxy-5-methylphenyl)-N-[2-methyl-2-(thiophen-3-yl)propyl]ethanediamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into specific binding sites, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N’-(2-methoxyphenyl)-N-[2-methyl-2-(thiophen-3-yl)propyl]ethanediamide
  • N’-(2-methylphenyl)-N-[2-methyl-2-(thiophen-3-yl)propyl]ethanediamide
  • N’-(2-methoxy-5-methylphenyl)-N-[2-methyl-2-(phenyl)propyl]ethanediamide

Uniqueness

N’-(2-methoxy-5-methylphenyl)-N-[2-methyl-2-(thiophen-3-yl)propyl]ethanediamide stands out due to the presence of both methoxy and methyl groups on the phenyl ring, as well as the thiophenyl-propyl group. These structural features may confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

N'-(2-methoxy-5-methylphenyl)-N-(2-methyl-2-thiophen-3-ylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-12-5-6-15(23-4)14(9-12)20-17(22)16(21)19-11-18(2,3)13-7-8-24-10-13/h5-10H,11H2,1-4H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWVHOCLWSKEDGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC(C)(C)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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